1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one
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Description
1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIPSOX and has been synthesized using various methods.
Scientific Research Applications
Dopamine Receptor Partial Agonists
1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one compounds, through structural motifs recognized by aminergic G protein-coupled receptors, have shown potential as high-affinity dopamine receptor partial agonists. Studies highlight their ability to favor activation of G proteins over β-arrestin recruitment, indicating their promise for therapeutic applications, particularly in antipsychotic activity. This is exemplified by compounds designed with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating the importance of structural modification for enhancing drug efficacy and selectivity (Möller et al., 2017).
Antimicrobial Activity
New derivatives containing piperidine or pyrrolidine rings have been synthesized, revealing strong antimicrobial activity. These findings underscore the potential of structurally diverse compounds in addressing antimicrobial resistance, with structure-activity studies enhancing understanding of their mechanisms of action (Krolenko et al., 2016).
Alzheimer's Disease Therapy
Compounds with piperazin-1-yl substitution have been explored for their potential in Alzheimer's disease therapy. They have shown promising results as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. The therapeutic efficacy of these compounds highlights the critical role of chemical modification in developing treatments for neurodegenerative diseases (Umar et al., 2019).
Antiviral and Cytotoxic Agents
Research into α, β-unsaturated ketones and their corresponding fused pyridines has unveiled a new avenue for antiviral and cytotoxic agents. These compounds exhibit activity against various viruses and cancer cell lines, offering a foundation for the development of broad-spectrum therapeutic agents (El-Subbagh et al., 2000).
Structural Modification for Enhanced Binding
The molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors have provided insights into the structural requirements for receptor binding. Such research aids in the rational design of receptor-specific drugs, indicating the importance of structural modifications for enhancing binding affinity and selectivity (Shim et al., 2002).
properties
IUPAC Name |
1-pyridin-2-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-12-22(8-9-23(17)16-5-1-2-7-20-16)18(25)14-10-15(26-21-14)13-4-3-6-19-11-13/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCKPMAZIJSFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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